molecular formula C4H7NO2S2 B8488302 NSC 157429 CAS No. 40520-04-5

NSC 157429

Cat. No.: B8488302
CAS No.: 40520-04-5
M. Wt: 165.2 g/mol
InChI Key: CVYLWKKBVGCWBQ-UHFFFAOYSA-N
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Description

NSC 157429 is a chemical compound with the molecular formula C4H7NO2S2 It is known for its unique structure, which includes a methylsulfanyl group attached to a carbonothioyl group, linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 157429 typically involves the reaction of glycine with methylsulfanylcarbonothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

NSC 157429 undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioyl group can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 157429 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 157429 involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

NSC 157429 can be compared with other similar compounds, such as:

    N-[(Methylsulfanyl)carbonothioyl]-β-alanine: Similar structure but with a β-alanine backbone.

    N-[(Methylsulfanyl)carbonothioyl]alanine: Similar structure but with an alanine backbone.

The uniqueness of this compound lies in its specific structure and the presence of the glycine backbone, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

40520-04-5

Molecular Formula

C4H7NO2S2

Molecular Weight

165.2 g/mol

IUPAC Name

2-(methylsulfanylcarbothioylamino)acetic acid

InChI

InChI=1S/C4H7NO2S2/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7)

InChI Key

CVYLWKKBVGCWBQ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycine (60 g., 0.8 mol.) was added to a cooled (5°-10°) solution of 89.6 g. (1.6 mol.) of potassium hydroxide in 200 ml. of water. After complete dissolution 60.8 g. (0.8 mol.) of carbon disulfide was added and the reaction mixture was stirred at 25° for three hours. A solution of 113.6 g. (0.8 mol.) of methyl iodide in 200 ml. of ethanol was added while maintaining the temperature at 25°-30°. The reaction mixture was stirred for two hours at 25°, then concentrated in vacuo and the remaining aqueous phase was basicified to pH 8.0 with aqueous sodium carbonate and extracted with ether. The aqueous phase was acidified to pH 2.5 with dilute hydrochloric acid and extracted with ethyl acetate. The extract was concentrated in vacuo and the residue recrystallized from toluene to give methyl carboxymethyldithiocarbamate.
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60 g
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0.8 mol
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0.8 mol
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